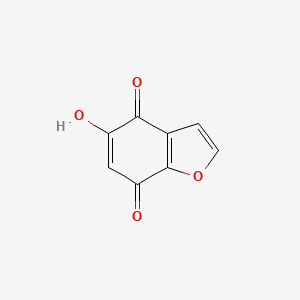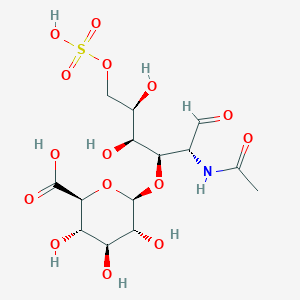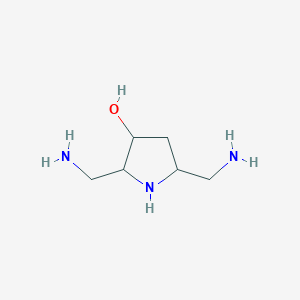
2,5-Bis(aminomethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(aminomethyl)pyrrolidin-3-ol is a heterocyclic organic compound that features a pyrrolidine ring substituted with two aminomethyl groups at positions 2 and 5, and a hydroxyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aminomethyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are often employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,5-Bis(aminomethyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,5-Bis(aminomethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Bis(aminomethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The hydroxyl group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the aminomethyl and hydroxyl groups.
Prolinol: Contains a hydroxyl group but differs in the position and number of substituents.
Pyrrolizine: A related heterocyclic compound with different substitution patterns.
Uniqueness
2,5-Bis(aminomethyl)pyrrolidin-3-ol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications.
特性
分子式 |
C6H15N3O |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2,5-bis(aminomethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H15N3O/c7-2-4-1-6(10)5(3-8)9-4/h4-6,9-10H,1-3,7-8H2 |
InChIキー |
MKNFSXUWFORQOH-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(C1O)CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)

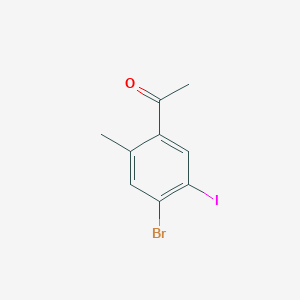

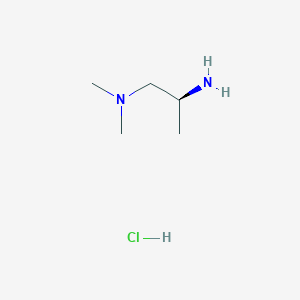
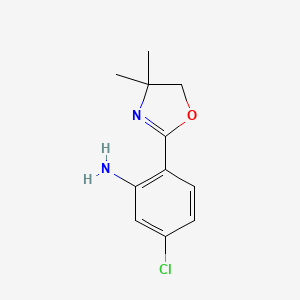

![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
